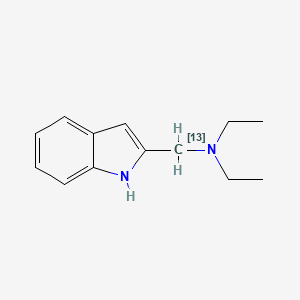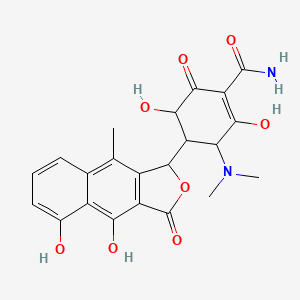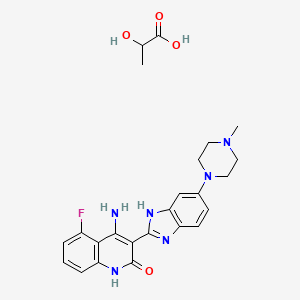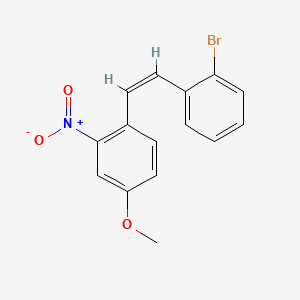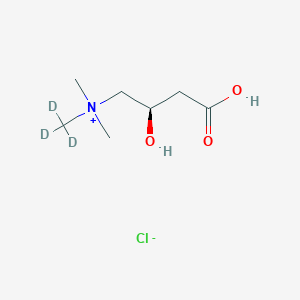
L-Carnitine-d3 Chloride
Vue d'ensemble
Description
La L-Carnitine-d3 (chlorure) est une forme deutérée de la L-carnitine, qui est un nutriment essentiel impliqué dans le transport des acides gras à longue chaîne vers la matrice mitochondriale pour la β-oxydation. Ce composé est souvent utilisé comme étalon interne pour la quantification de la L-carnitine dans diverses applications analytiques, en particulier en spectrométrie de masse .
Applications De Recherche Scientifique
L-Carnitine-d3 (chloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-carnitine.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency.
Industry: Used in the production of dietary supplements and pharmaceuticals
Mécanisme D'action
Target of Action
L-Carnitine-d3 Chloride, also known as L-CARNITINE-D3 HCL (METHYL-D3), primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, and this compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Mode of Action
This compound interacts with various transport proteins, which carry it from the plasma into the cells . It competitively inhibits L-carnitine acyltransferases , enzymes involved in the transfer of acyl groups from one molecule to another. This interaction results in the facilitation of the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it is involved in the β-oxidation process, where it transports long-chain fatty acids into the mitochondrial matrix for their conversion into energy . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance, including proteolysis and protein synthesis . Furthermore, it acts as an antioxidant and anti-inflammatory compound , which may attenuate exercise-induced muscle damage.
Pharmacokinetics
It is known that l-carnitine is obtained from dietary sources or through the metabolism of lysine and methionine . It is also known that more than 95% of L-Carnitine stores are contained in muscles, along with trace amounts in the blood, liver, heart, and kidneys .
Result of Action
The action of this compound results in several molecular and cellular effects. It significantly increases muscle mass, improves physical effort tolerance, and cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that prolonged supplementation, especially in combination with carbohydrates, may increase muscle total carnitine content in skeletal muscle . .
Analyse Biochimique
Biochemical Properties
L-Carnitine-d3 Chloride is integral to several biochemical reactions. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which are essential for the transport of fatty acids into the mitochondria. Additionally, this compound is involved in the maintenance of coenzyme A (CoA) stores, which are vital for various metabolic pathways . The interaction between this compound and these enzymes ensures the efficient transport and oxidation of fatty acids, contributing to cellular energy production.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of fatty acids into the mitochondria, promoting β-oxidation and energy production. This compound also affects the expression of genes involved in fatty acid metabolism and energy homeostasis. By modulating these cellular processes, this compound plays a vital role in maintaining cellular function and energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with carnitine transporters and enzymes. It facilitates the transport of long-chain fatty acids across the mitochondrial membrane by interacting with CPT I and CPT II. This interaction enables the conversion of fatty acids into acyl-carnitine, which is then transported into the mitochondrial matrix for β-oxidation. Additionally, this compound influences gene expression by modulating transcription factors involved in energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . Studies have shown that this compound maintains its efficacy in promoting fatty acid transport and oxidation over extended periods. Long-term exposure to this compound may lead to changes in cellular function, including alterations in energy metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound enhances fatty acid transport and oxidation, leading to improved energy production and metabolic function. At high doses, this compound may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress. These adverse effects highlight the importance of optimizing the dosage of this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid β-oxidation and the maintenance of CoA stores. It interacts with enzymes such as CPT I and CPT II, facilitating the transport of fatty acids into the mitochondria for oxidation. Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in energy production and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by carnitine transporters. These transporters facilitate the uptake of this compound into cells, where it accumulates in the mitochondria. The localization of this compound within the mitochondria is crucial for its role in fatty acid transport and oxidation. Additionally, the compound may interact with binding proteins that influence its distribution and accumulation within cells .
Subcellular Localization
This compound is primarily localized within the mitochondria, where it exerts its effects on fatty acid transport and oxidation. The compound may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. These modifications ensure the efficient localization and function of this compound within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La L-Carnitine-d3 (chlorure) peut être synthétisée par deutération de la L-carnitine. Le processus implique le remplacement des atomes d'hydrogène par des atomes de deutérium. La voie de synthèse comprend généralement les étapes suivantes :
Matière de départ : La L-carnitine est utilisée comme matière de départ.
Deutération : Les atomes d'hydrogène de la L-carnitine sont remplacés par du deutérium à l'aide de réactifs deutérés.
Purification : Le produit deutéré est purifié pour atteindre un niveau de deutération élevé (≥ 99 % de formes deutérées).
Méthodes de production industrielle
La production industrielle de la L-Carnitine-d3 (chlorure) implique des procédés de deutération à grande échelle, optimisés pour un rendement et une pureté élevés. Le processus comprend :
Deutération en vrac : De grandes quantités de L-carnitine sont soumises à une deutération à l'aide de réactifs deutérés.
Cristallisation : Le produit deutéré est cristallisé pour garantir une pureté élevée.
Contrôle de la qualité : Le produit final est soumis à un contrôle qualité rigoureux pour confirmer le niveau de deutération et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La L-Carnitine-d3 (chlorure) subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des dérivés de la carnitine.
Réduction : Les réactions de réduction peuvent la reconvertir en sa forme originale.
Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la carnitine, qui peuvent être utilisés pour des études biochimiques complémentaires .
Applications de la recherche scientifique
La L-Carnitine-d3 (chlorure) a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de la L-carnitine.
Biologie : Étudié pour son rôle dans le métabolisme des acides gras et la fonction mitochondriale.
Médecine : Investigated for its potential therapeutic effects in conditions related to carnitine deficiency.
Industrie : Utilisé dans la production de compléments alimentaires et de produits pharmaceutiques
Mécanisme d'action
La L-Carnitine-d3 (chlorure) fonctionne comme une molécule transporteuse dans le transport des acides gras à longue chaîne à travers la membrane mitochondriale interne. Elle facilite la conversion de ces acides gras en énergie par la β-oxydation. Le composé contribue également à maintenir le rapport acétyl-CoA/CoA dans les cellules, ce qui est crucial pour diverses voies métaboliques .
Comparaison Avec Des Composés Similaires
Composés similaires
L-Carnitine : La forme non deutérée de la L-Carnitine-d3 (chlorure).
Acétyl-L-carnitine : Une forme acétylée de la L-carnitine.
Propionyl-L-carnitine : Une forme propionylée de la L-carnitine.
Unicité
La L-Carnitine-d3 (chlorure) est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. La présence d'atomes de deutérium permet une quantification précise et une différenciation des formes non deutérées dans les applications analytiques .
Propriétés
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-QKBJTWEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745953 | |
| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350818-62-1 | |
| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350818-62-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)

